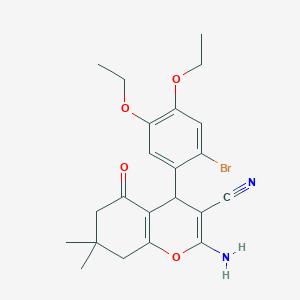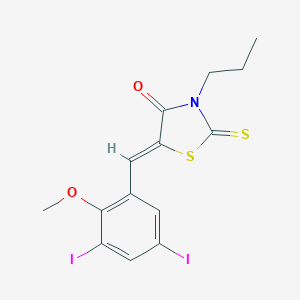![molecular formula C23H24N2O3S B301706 N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301706.png)
N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide, also known as DMAPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMAPAA belongs to the class of sulfonamide derivatives and has been synthesized using various methods.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide has been investigated for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in the development of cancer and other diseases. N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide inhibits the activity of HDACs by binding to the active site of the enzyme and preventing the deacetylation of histones. This leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide also inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide has also been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta, a protein that is associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide has several advantages for lab experiments, including its high potency and selectivity for HDAC inhibition. However, N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide has limitations as well, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
Future research on N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide should focus on its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Studies should investigate the efficacy and safety of N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide in animal models and clinical trials. Additionally, research should investigate the potential synergistic effects of N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide with other drugs and therapies. Finally, research should investigate the mechanisms underlying the neuroprotective effects of N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide and its potential applications in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide can be synthesized using various methods, including the reaction of 4-methyl(phenylsulfonyl)aniline with 3,5-dimethylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide as a white solid, which can be purified using column chromatography.
Propriétés
Nom du produit |
N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide |
|---|---|
Formule moléculaire |
C23H24N2O3S |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H24N2O3S/c1-17-9-11-21(12-10-17)25(29(27,28)22-7-5-4-6-8-22)16-23(26)24-20-14-18(2)13-19(3)15-20/h4-15H,16H2,1-3H3,(H,24,26) |
Clé InChI |
IJKUOUIWHUVZIY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301624.png)

![N-(1,3-benzodioxol-5-yl)-2-(3-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B301626.png)
![N-(1,3-benzodioxol-5-yl)-2-{3-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B301627.png)
![Isopropyl (5-{4-[2-(2-isopropylanilino)-2-oxoethoxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B301628.png)
![isopropyl [5-({1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B301629.png)
![N-(2,6-dimethylphenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301630.png)
![N-(4-chlorophenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301631.png)
![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B301634.png)
![5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301636.png)
![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301637.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B301642.png)
![N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301646.png)